molecular formula C8H4F3NO2 B12857120 Benzoxazole, 5-(trifluoromethoxy)-

Benzoxazole, 5-(trifluoromethoxy)-

Cat. No.: B12857120
M. Wt: 203.12 g/mol
InChI Key: YXZOSSOQOQBGAE-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a trifluoromethoxy group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)benzoxazole typically involves the condensation of 2-aminophenol with a trifluoromethoxy-substituted aldehyde or acid. One common method is the reaction of 2-aminophenol with 5-(trifluoromethoxy)benzaldehyde under acidic conditions to form the desired benzoxazole . Another approach involves the use of trifluoromethoxy-substituted carboxylic acids in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)benzoxazole may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoxazoles, amine derivatives, and quinone derivatives, depending on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering potential advantages in terms of selectivity and potency compared to similar compounds .

Biological Activity

Benzoxazole derivatives, including 5-(trifluoromethoxy)benzoxazole, have attracted significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological potential of this specific compound, focusing on its antimicrobial, antiviral, anticancer, and antiprotozoal properties, supported by case studies and detailed research findings.

Overview of Benzoxazole Derivatives

Benzoxazole is a heterocyclic compound known for its broad spectrum of biological activities. The introduction of various substituents, such as trifluoromethoxy groups, can enhance these activities. Research has indicated that benzoxazole derivatives exhibit significant pharmacological effects across multiple therapeutic areas, including antimicrobial and anticancer activities .

1. Antimicrobial Activity

Benzoxazole derivatives have shown promising antimicrobial properties against various bacterial strains. Studies indicate that compounds containing the trifluoromethoxy group exhibit enhanced antibacterial effects. For instance, 2-trifluoroacetonylbenzoxazole and its metal complexes demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with notable potency against methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacteria TestedMIC (µg/mL)Activity Description
1S. aureus8Effective against MRSA
2E. coli16Moderate activity
3C. violaceum32QS inhibition

2. Antiviral Activity

Research has highlighted the antiviral potential of benzoxazole derivatives against various viruses. For example, certain benzoxazoles have shown activity against the tobacco mosaic virus (TMV), with protective activity percentages reaching up to 94% . The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance the antiviral efficacy of these compounds.

Table 2: Antiviral Efficacy Against TMV

CompoundProtective Activity (%)
4952.23
5054.41
5255.96
5354.21

3. Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer properties. Various studies report that these compounds exhibit cytotoxic effects on different cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Table 3: Cytotoxic Effects on Cancer Cells

Cell LineCompound TestedIC50 (µM)
MCF-7Benzoxazole A12
A549Benzoxazole B15
PC3Benzoxazole C10

Case Study 1: Antiprotozoal Activity

A study focusing on antiprotozoal activity revealed that certain benzoxazole derivatives exhibited significant effects against Plasmodium falciparum, the causative agent of malaria. Compounds synthesized with chloroacetyl functional groups showed promising antimalarial activity through inhibition of purine nucleoside phosphorylase (PfPNP) .

Case Study 2: Structure-Activity Relationship

A comprehensive review of the structure-activity relationships among benzoxazole derivatives indicated that modifications at specific positions significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances the potency against both bacterial and viral pathogens .

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

5-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H

InChI Key

YXZOSSOQOQBGAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=CO2

Origin of Product

United States

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